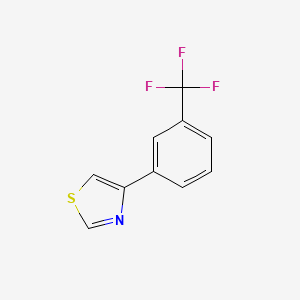

![molecular formula C6H4N2O2S B1502662 イミダゾ[2,1-b]チアゾール-2-カルボン酸 CAS No. 773841-78-4](/img/structure/B1502662.png)

イミダゾ[2,1-b]チアゾール-2-カルボン酸

概要

説明

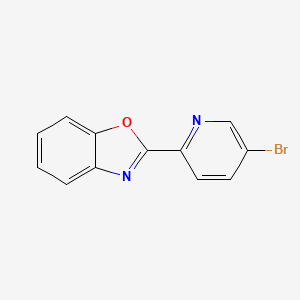

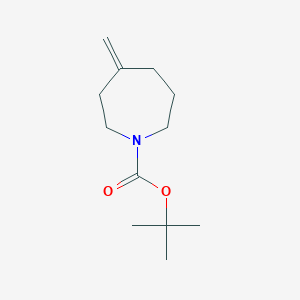

Imidazo[2,1-b]thiazole-2-carboxylic acid is a chemical compound with the linear formula C6H4N2O2S . It’s a member of the imidazo[2,1-b]thiazole class of compounds .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves a series of steps. The process includes amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole-2-carboxylic acid is characterized by the presence of an imidazole ring fused with a thiazole ring, with a carboxylic acid group attached to the thiazole ring .Chemical Reactions Analysis

The chemical reactions involving imidazo[2,1-b]thiazole-2-carboxylic acid are complex and involve multiple steps. For instance, the mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps .科学的研究の応用

抗マイコバクテリア剤

イミダゾ[2,1-b]チアゾール誘導体は、強力な抗マイコバクテリア剤として同定されています。研究により、これらの化合物は結核の原因となるマイコバクテリウム・ツベルクローシス (Mtb)に対して顕著な活性を示すことが示されています。 例えば、ある種のベンゾ-[d]-イミダゾ-[2,1-b]-チアゾールカルボキサミド誘導体は、低マイクロモル範囲で阻害濃度 (IC) を示しており、治療薬としての可能性を示しています .

抗癌特性

イミダゾ[2,1-b]チアゾール骨格は、抗腫瘍特性のために様々な薬物分子に組み込まれています。一部の誘導体は、癌細胞分裂において重要なプロセスであるチューブリン重合を阻害する上で有望な結果を示しています。 これは、イミダゾ[2,1-b]チアゾール系化合物が抗癌剤として開発できることを示唆しています .

抗増殖活性

新たに合成されたイミダゾ[2,1-b]チアゾール系アリールヒドラゾンは、ヒト癌細胞株に対する抗増殖の可能性について評価されてきました。 このクラス内の特定の化合物は、特に乳癌細胞株に対して有望な細胞毒性を示しており、癌治療における可能性を示唆しています .

創薬と開発

イミダゾ[2,1-b]チアゾール部分構造は、創薬と開発における可能性を探られています。 薬物分子への組み込みにより、特定の種類の白血病の治療のために第III相臨床試験にあるナノモル活性の化合物などの化合物につながっています .

インシリコADMET予測

イミダゾ[2,1-b]チアゾール誘導体は、インシリコADMET (吸収、分布、代謝、排泄、毒性) 予測モデルの対象となっています。 これらの研究は、臨床試験に移行する前に、化合物の薬物動態特性とその薬物候補としての可能性を理解するのに役立ちます .

分子ドッキングと動力学研究

イミダゾ[2,1-b]チアゾール誘導体について、タンパク質-リガンド複合体としての結合パターンと安定性を理解するために、分子ドッキングと動力学研究が行われています。 これは、化合物が特定のタンパク質と特異的に相互作用する必要がある標的療法の設計において特に重要です .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Imidazo[2,1-B]thiazole-2-carboxylic acid is a promising class of anti-tuberculosis agents shown to have potent activity in vitro and targets QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .

Mode of Action

The compound interacts with its target, QcrB, leading to disruption of the electron transport chain. This interaction results in the inhibition of the mycobacterial cytochrome bcc-aa3 super complex .

Biochemical Pathways

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Pharmacokinetics

The in vitro ADME properties (protein binding, CaCo-2, human microsomal stability and CYP450 inhibition) were determined for an outstanding compound of the series, ND-11543. ND-11543 was tolerable at >500 mg/kg in mice and at a dose of 200 mg/kg displayed good drug exposure in mice with an AUC (0-24h) >11,700 ng·hr/mL and a >24 hr half-life .

Action Environment

The action of Imidazo[2,1-B]thiazole-2-carboxylic acid can be influenced by various environmental factors. For instance, the oxidative environment can play a role in the oxidative aminocarbonylation step of the biochemical pathway . .

生化学分析

Biochemical Properties

Imidazo[2,1-B]thiazole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the electron transport chain, such as QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex . This interaction inhibits the enzyme’s activity, thereby disrupting the electron transport chain and leading to the death of the mycobacteria. Additionally, Imidazo[2,1-B]thiazole-2-carboxylic acid has been found to interact with various proteins involved in cellular signaling pathways, further highlighting its biochemical significance .

Cellular Effects

Imidazo[2,1-B]thiazole-2-carboxylic acid exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, Imidazo[2,1-B]thiazole-2-carboxylic acid has been shown to induce apoptosis by activating caspases and disrupting mitochondrial membrane potential . This compound also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival . Furthermore, Imidazo[2,1-B]thiazole-2-carboxylic acid impacts cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of Imidazo[2,1-B]thiazole-2-carboxylic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and modulating gene expression. For instance, Imidazo[2,1-B]thiazole-2-carboxylic acid binds to the QcrB enzyme, inhibiting its activity and disrupting the electron transport chain in mycobacteria . Additionally, this compound has been shown to inhibit the activity of various kinases involved in cell signaling pathways, leading to altered cellular responses . At the gene expression level, Imidazo[2,1-B]thiazole-2-carboxylic acid modulates the activity of transcription factors, resulting in changes in the expression of genes involved in cell proliferation, survival, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Imidazo[2,1-B]thiazole-2-carboxylic acid have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. In vitro studies have shown that prolonged exposure to Imidazo[2,1-B]thiazole-2-carboxylic acid can lead to sustained inhibition of cellular proliferation and induction of apoptosis . In vivo studies have demonstrated that this compound can maintain its therapeutic effects over extended treatment periods, with minimal signs of toxicity .

Dosage Effects in Animal Models

The effects of Imidazo[2,1-B]thiazole-2-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit the growth of mycobacteria and cancer cells without causing significant toxicity . At higher doses, Imidazo[2,1-B]thiazole-2-carboxylic acid can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, with certain dosages required to achieve therapeutic efficacy . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Imidazo[2,1-B]thiazole-2-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes oxidative metabolism, primarily mediated by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with cellular macromolecules, potentially contributing to the compound’s therapeutic and toxic effects . Additionally, Imidazo[2,1-B]thiazole-2-carboxylic acid has been shown to affect metabolic flux by inhibiting key metabolic enzymes, thereby altering the levels of various metabolites .

Transport and Distribution

The transport and distribution of Imidazo[2,1-B]thiazole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cells, Imidazo[2,1-B]thiazole-2-carboxylic acid can bind to various intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

Imidazo[2,1-B]thiazole-2-carboxylic acid exhibits specific subcellular localization, which can impact its activity and function. This compound has been shown to localize to the mitochondria, where it exerts its effects on mitochondrial membrane potential and induces apoptosis . Additionally, Imidazo[2,1-B]thiazole-2-carboxylic acid can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These modifications can direct the compound to specific organelles, such as the nucleus or endoplasmic reticulum, where it can modulate the activity of various biomolecules .

特性

IUPAC Name |

imidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c9-5(10)4-3-8-2-1-7-6(8)11-4/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTIEWRLYHVVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(SC2=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60666368 | |

| Record name | Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773841-78-4 | |

| Record name | Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

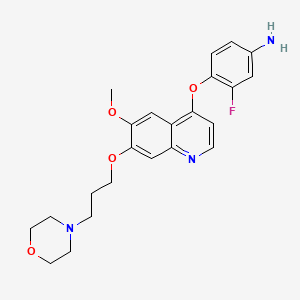

![Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate](/img/structure/B1502579.png)

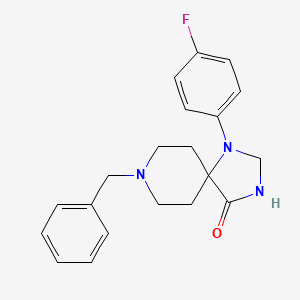

![Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl phosphate](/img/structure/B1502580.png)

![3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one](/img/structure/B1502596.png)